molecular formula C5H14N2O B12664024 N-Ethoxypropane-1,3-diamine CAS No. 71672-76-9

N-Ethoxypropane-1,3-diamine

Cat. No.: B12664024
CAS No.: 71672-76-9
M. Wt: 118.18 g/mol
InChI Key: NWVPYCZIOIVGEW-UHFFFAOYSA-N
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Description

N-Ethoxypropane-1,3-diamine is a chemical compound with the molecular formula C5H14N2O It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethoxypropane-1,3-diamine can be synthesized through the reaction of ethanolamine with acrylonitrile, followed by hydrogenation of the resulting intermediate, 3-(2-ethoxyamino)propionitrile . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous processes to ensure high yield and purity. The reaction mixture is subjected to condensation, cooling, and gas-liquid separation to isolate the desired product . The use of automated control systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxypropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce simpler amines.

Scientific Research Applications

N-Ethoxypropane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethoxypropane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethoxypropane-1,3-diamine is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

71672-76-9

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

N'-ethoxypropane-1,3-diamine

InChI

InChI=1S/C5H14N2O/c1-2-8-7-5-3-4-6/h7H,2-6H2,1H3

InChI Key

NWVPYCZIOIVGEW-UHFFFAOYSA-N

Canonical SMILES

CCONCCCN

Origin of Product

United States

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